REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].[Br:11]Br>C1(Cl)C=CC=CC=1.[Fe](Br)(Br)Br>[Br:11][C:8]1[CH:9]=[CH:10][C:3]([S:2][CH3:1])=[C:4]([CH:7]=1)[CH:5]=[O:6]
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
CSC1=C(C=O)C=CC=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0.485 g
|
Type
|
catalyst
|
Smiles
|
[Fe](Br)(Br)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a brown solution
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 70° C
|
Type
|
CUSTOM
|
Details
|
the heating source was removed
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with a 1:1 mixture of aqueous saturated NaHCO3/Na2SO3 solution (30 mL total)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
TEMPERATURE
|
Details
|
The residual solution was cooled in the freezer overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The crude product precipitated
|
Type
|
CUSTOM
|
Details
|
was isolated
|
Type
|
CUSTOM
|
Details
|
by decanting the excess PhCl
|
Type
|
CUSTOM
|
Details
|
drying the product under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC(=C(C=O)C1)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |